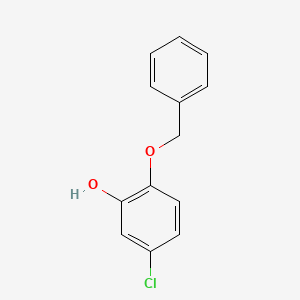

2-Benzyloxy-5-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNZCTRVSFASBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Benzyloxy 5 Chlorophenol and Its Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Core

The benzene (B151609) ring of 2-Benzyloxy-5-chlorophenol is substituted with three groups that influence its reactivity. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are ortho, para-directing and activating for electrophilic aromatic substitution due to their ability to donate electron density through resonance. Conversely, the chlorine atom (-Cl) is deactivating due to its inductive electron withdrawal but is also ortho, para-directing. The primary focus here, however, is on nucleophilic substitution, a less common but synthetically valuable reaction pathway for aryl halides.

Halogen-Facilitated Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org These EWGs are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. chemistrysteps.com

In the structure of this compound, the chlorine atom is the target for substitution. The substituents present are the hydroxyl group (para to Cl) and the benzyloxy group (ortho to Cl). Both of these are generally considered electron-donating groups, which activate the ring towards electrophiles but deactivate it towards nucleophiles. This makes traditional SNAr reactions on this compound challenging under standard conditions. The electron-rich nature of the ring disfavors the formation of the negatively charged Meisenheimer complex. libretexts.org

However, advancements in synthetic methodology have provided pathways to achieve SNAr on electron-rich aryl halides. One such strategy involves leveraging radical intermediates. By converting the phenol (B47542) to a phenoxyl radical, the substituent's electronic character is transiently changed to that of a powerful electron-withdrawing group, which can significantly lower the energy barrier for the nucleophilic substitution step. osti.gov While specific studies on this compound are not prevalent, the application of such modern protocols could enable its conversion.

Below is a table illustrating hypothetical SNAr reactions based on these advanced principles.

| Nucleophile | Proposed Conditions | Expected Product |

| Sodium methoxide (B1231860) (NaOMe) | Radical initiation (e.g., K₃[Fe(CN)₆]), Base (e.g., NaOH) | 2-Benzyloxy-5-methoxyphenol |

| Ammonia (NH₃) | Photoredox catalysis, visible light | 4-Benzyloxy-3-aminophenol |

| Sodium thiophenoxide (NaSPh) | High temperature, polar aprotic solvent (e.g., DMSO) | 2-Benzyloxy-5-(phenylthio)phenol |

Reactivity of the Phenolic Hydroxyl and Benzyloxy Ether Moieties

The oxygen-containing functional groups of this compound are primary sites for derivatization. The phenolic hydroxyl is acidic and readily participates in reactions, while the benzyloxy ether is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis).

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for chemical modification. Its acidity allows for easy deprotonation to form a phenoxide, which is a potent nucleophile. This enables a wide range of derivatization reactions, including etherification and esterification. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for installing new functionalities. nih.govrhhz.net Derivatization is a common strategy to enhance the selectivity and sensitivity of analytical methods for phenols. researchgate.netscirp.org

Common derivatization reactions applicable to the phenolic hydroxyl of this compound are summarized in the table below.

| Reagent | Reaction Type | Typical Conditions | Product |

| Acetyl chloride | Esterification | Base (e.g., Pyridine), CH₂Cl₂ | 2-Benzyloxy-5-chlorophenyl acetate (B1210297) |

| Benzyl (B1604629) bromide | Williamson Ether Synthesis | Base (e.g., K₂CO₃), Acetone | 1,2-Bis(benzyloxy)-4-chlorobenzene |

| Methyl iodide | Williamson Ether Synthesis | Base (e.g., NaH), THF | 2-Benzyloxy-5-chloro-1-methoxybenzene |

| 3,5-Dinitrobenzoyl chloride | Esterification | Base (e.g., Triethylamine), THF | 2-Benzyloxy-5-chlorophenyl 3,5-dinitrobenzoate |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C and C-X (where X = N, O, S) bonds. The chlorine atom on this compound serves as a handle for such transformations.

Palladium-Catalyzed Coupling Reactions of Chloroarenes

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules. mdpi.com While aryl bromides and iodides are the most common substrates, the economic and environmental advantages of using aryl chlorides have driven the development of highly active catalyst systems capable of activating the stronger C-Cl bond. These systems typically involve palladium precursors combined with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) that facilitate the challenging oxidative addition step. mdpi.com

For a substrate like this compound, these advanced catalytic systems would be necessary to achieve efficient coupling with various partners, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or terminal alkynes (Sonogashira coupling).

The table below outlines potential palladium-catalyzed cross-coupling reactions involving this compound.

| Coupling Partner | Reaction Name | Catalyst System (Example) | Expected Product |

| Phenylboronic acid | Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Benzyloxy-biphenyl-3-ol |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | 4-Benzyloxy-3-(phenylamino)phenol |

| Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Benzyloxy-5-(phenylethynyl)phenol |

Copper-Based Catalysis in Arylation Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, offer a valuable alternative to palladium-based methods, especially for the formation of C-N and C-O bonds. sharif.edu Copper catalysis can be effective for the arylation of amines, alcohols, and thiols with aryl halides. These reactions often require a ligand to stabilize the copper catalyst and a base. nih.govmit.edu Ethylene glycol has been reported to serve as both a solvent and a ligand in some copper-catalyzed N-arylation reactions. sharif.edu

For this compound, copper catalysis could be employed to couple the aryl chloride with a range of nucleophiles. The choice of ligand is often crucial for achieving high yields and selectivity.

The following table presents examples of potential copper-catalyzed arylation reactions.

| Nucleophile | Ligand (Example) | Base (Example) | Expected Product |

| Imidazole | 1,10-Phenanthroline | K₂CO₃ | 2-Benzyloxy-5-(1H-imidazol-1-yl)phenol |

| Phenol | Picolinic Acid | K₃PO₄ | 2-Benzyloxy-5-phenoxyphenol |

| Pyrrolidine | N,N'-Dimethylethylenediamine | Cs₂CO₃ | 2-Benzyloxy-5-(pyrrolidin-1-yl)phenol |

Oxidation and Reduction Pathways of this compound

The reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the benzyl ether, and the chlorinated aromatic ring. Each of these sites can be targeted through specific oxidation or reduction pathways.

The phenolic hydroxyl group is susceptible to oxidation. Under controlled conditions, it can be oxidized to form a phenoxyl radical. This radical is a key intermediate that can lead to various products, including dimers or quinone-type structures, depending on the reaction conditions and oxidizing agents used. The presence of the electron-withdrawing chlorine atom on the ring influences the oxidation potential of the phenol.

Reduction reactions primarily target the benzyloxy group. The benzyl ether can be cleaved through catalytic hydrogenation. This process, often employing a palladium on carbon (Pd/C) catalyst and a hydrogen source, reduces the benzyl group to toluene (B28343) and liberates the free phenol, yielding 4-chlororesorcinol. This deprotection is a common strategy in multi-step synthesis. imperial.ac.uk Other functional groups, such as nitriles, can also be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

The strategic manipulation of the functional groups in this compound allows for its versatile use in synthesis. The benzyl group serves as a protecting group for the phenol, enabling other transformations to be carried out on the molecule without affecting the hydroxyl group. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that decreases its reactivity during subsequent reaction steps. organic-chemistry.org

Selective transformations include:

Deprotection (Reduction): The most common selective transformation is the removal of the benzyl protecting group to unmask the phenolic hydroxyl group. This is typically achieved via catalytic hydrogenation, which is highly selective for the C-O bond of the benzyl ether while leaving the aromatic chlorine and the resulting phenol intact.

Oxidation: While the phenol is protected, selective oxidation of other parts of a more complex molecule can be performed. If the benzyl group itself were substituted, for instance, with an alkyl group, it could be selectively oxidized to a benzaldehyde (B42025) or benzoic acid derivative under specific conditions, although this is less common for a simple benzyl ether. researchgate.netmdpi.com The selective oxidation of benzylic C-H bonds to alcohols can be challenging as they are often overoxidized to ketones. nih.gov

Electrophilic Aromatic Substitution: With the hydroxyl group protected, electrophilic substitution reactions (e.g., nitration, halogenation) on the aromatic ring can be more controlled. The benzyloxy group and the chlorine atom direct incoming electrophiles to specific positions on the ring. The hydroxyl group in phenol is highly activating and can lead to multiple substitutions, such as the formation of 2,4,6-tribromophenol (B41969) upon reaction with bromine water. physicsandmathstutor.com

Below is a table summarizing potential selective transformations for this compound.

| Transformation | Reagent(s) | Conditions | Resulting Functional Group |

| Reduction (Deprotection) | H₂, Pd/C | Mild temperature and pressure | Phenol |

| Oxidation of Phenol | Mild Oxidizing Agent (e.g., Fremy's salt) | Controlled pH | Quinone derivative |

| Etherification of Phenol | Alkyl Halide, Base (e.g., K₂CO₃) | Reflux in solvent (e.g., Acetone) | Di-ether |

| Nitration of Ring | Dilute HNO₃ | Low Temperature | Nitrophenol derivative |

Role of this compound as a Reactive Intermediate in Complex Molecule Synthesis

Protected phenols like this compound are valuable reactive intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. organic-chemistry.orgwright.edu

For example, in the synthesis of poly[(2,3-diphenyl-(5-((4-(benzyloxy)phenoxy)methyl)-1,4-phenylene) vinylene], a monomer with a pendent protected phenol function was utilized. wright.edu This strategy allows for the construction of a complex carbon skeleton. After the main structure is assembled, the benzyl group can be removed in a final step to reveal the free phenol, which might be crucial for the biological activity or material properties of the final product. Similarly, related benzyloxy-phenyl intermediates have been used in the synthesis of compounds like Sarpogrelate hydrochloride. google.com

The synthetic utility arises from this sequence:

Protection: A readily available chlorophenol is protected with a benzyl group.

Modification: The intermediate, this compound, or a derivative thereof, undergoes further reactions. This could involve coupling reactions at the aromatic ring (e.g., Suzuki or Buchwald-Hartwig coupling) or modifications to other substituents.

Deprotection: The benzyl group is removed, typically under mild reductive conditions, to yield the final, functionalized chlorophenol derivative.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms involving molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model molecular structures, predict reactivity, and elucidate the energetic pathways of chemical transformations. researchgate.netmdpi.com

Quantum chemical calculations are instrumental in understanding the intricacies of reaction mechanisms at a molecular level. For a reaction involving this compound, these calculations can determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. wikipedia.org

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy corresponds to a faster reaction rate. nih.gov

For instance, in an electrophilic aromatic substitution reaction on the phenol ring, DFT calculations could model the approach of the electrophile, the formation of the sigma complex (a key intermediate), and the final proton loss. The energy profile would show the relative energies of these species, revealing the rate-determining step of the reaction. researchgate.net These calculations also provide insight into how substituents, like the benzyloxy and chloro groups, affect the stability of intermediates and transition states through electronic and steric effects. researchgate.netresearchgate.net

The table below presents hypothetical data from a DFT calculation (e.g., using the B3LYP functional) on the optimized geometry of this compound, which is the starting point for any mechanistic study.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | O-H (Phenol) | 0.97 Å |

| Bond Length | C-O (Phenol) | 1.37 Å |

| Bond Length | C-O (Ether) | 1.38 Å |

| Bond Angle | C-O-H | 109.2° |

| Bond Angle | C-C-Cl | 119.5° |

| Dihedral Angle | C-C-O-C (Ether) | 115.0° |

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: This prevails under conditions where the reaction is irreversible, typically at lower temperatures and shorter reaction times. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. masterorganicchemistry.com

Thermodynamic Control: This is favored under conditions where the reaction is reversible, usually at higher temperatures and longer reaction times. This allows the system to reach equilibrium, and the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product. masterorganicchemistry.comstackexchange.com

For this compound, this distinction is relevant in reactions like electrophilic substitution. For example, sulfonation of a substituted phenol could yield different isomers (e.g., ortho vs. para substitution relative to the hydroxyl/benzyloxy group). One isomer might form faster (kinetic product) due to a more stable transition state, while another might be inherently more stable due to reduced steric hindrance (thermodynamic product).

By adjusting the reaction conditions, a chemist can selectively favor the formation of one product over the other.

| Control Type | Favored Conditions | Determining Factor | Resulting Product |

| Kinetic | Low Temperature, Short Reaction Time, Strong/Non-equilibrating Reagents | Rate of Formation (Lowest Activation Energy) | The product that forms fastest |

| Thermodynamic | High Temperature, Long Reaction Time, Equilibrating Conditions | Product Stability (Lowest Gibbs Free Energy) | The most stable product |

Derivatives and Analogues of 2 Benzyloxy 5 Chlorophenol: Synthesis and Structural Characterization

Design and Synthesis of Novel Scaffolds Featuring the 2-Benzyloxy-5-chlorophenol Core

The design of novel molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The this compound core offers a versatile platform for the construction of new molecular architectures. The presence of the phenolic hydroxyl and the benzyloxy group provides multiple reaction sites for elaboration, while the chloro substituent can influence the electronic properties and reactivity of the aromatic ring.

The synthesis of novel scaffolds based on this core can be approached through several strategies. One common method involves the modification of the phenolic hydroxyl group to introduce new functionalities. For instance, etherification or esterification reactions can be employed to attach various side chains, leading to the formation of libraries of compounds with diverse physicochemical properties.

Another approach focuses on utilizing the aromatic ring as a template for the construction of more complex systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new aryl or heteroaryl substituents, thereby extending the molecular framework. The chloro group on the ring can serve as a handle for such transformations.

Furthermore, the benzyloxy group can be strategically cleaved to unmask the catechol functionality, opening up another avenue for derivatization. Catechols are known to be excellent precursors for the synthesis of various heterocyclic systems and can also act as bidentate ligands for metal complexes.

The design of these novel scaffolds is often guided by computational modeling to predict their three-dimensional structures and potential interactions with biological targets or their suitability for specific material applications. The following table provides a hypothetical overview of scaffold design strategies.

| Scaffold Design Strategy | Key Reaction | Potential Derivative Class |

| Hydroxyl Group Modification | Williamson Ether Synthesis | Aryl ethers |

| Aromatic Ring Functionalization | Suzuki Coupling | Biaryl compounds |

| Benzyloxy Group Cleavage | Catalytic Hydrogenolysis | Catechol derivatives |

| Cyclization Reactions | Pictet-Spengler Reaction | Tetrahydroisoquinolines |

Chemical Modifications and Functionalization Strategies

Building upon the core scaffold, a variety of chemical modifications and functionalization strategies can be employed to synthesize a wide array of derivatives. These modifications can be broadly categorized into the incorporation into polycyclic and heterocyclic systems, the formation of Schiff base derivatives, and the preparation of organometallic complexes.

The this compound moiety can be integrated into larger, more complex ring systems, leading to the formation of polycyclic and heterocyclic derivatives with unique structural and electronic properties.

Xanthones and Chromenones: Xanthones are a class of oxygen-containing heterocycles that can be synthesized through the cyclization of 2-phenoxybenzoic acids. neliti.com By converting the hydroxyl group of this compound into a phenoxy ether and subsequently introducing a carboxylic acid group ortho to the ether linkage, intramolecular Friedel-Crafts acylation can lead to the formation of a xanthone (B1684191) scaffold. The synthesis of xanthones is a well-established field with various methodologies available. nih.govnih.gov Similarly, chromenones can be synthesized from salicylaldehydes and arylacetonitriles. researchgate.netnih.gov Derivatization of this compound to the corresponding salicylaldehyde (B1680747) would provide a precursor for this class of compounds.

Dibenzofurans: Dibenzofurans are another class of polycyclic aromatic compounds that can be synthesized from substituted phenols. researchgate.net Palladium-catalyzed intramolecular C-H arylation of a diaryl ether derived from this compound could provide a direct route to the corresponding dibenzofuran (B1670420) derivative.

The following table summarizes potential synthetic routes to these heterocyclic systems.

| Heterocyclic System | Key Precursor from this compound | Key Reaction |

| Xanthone | 2-(Benzyloxy)-5-chloro-phenoxybenzoic acid | Intramolecular Friedel-Crafts acylation |

| Chromenone | 2-(Benzyloxy)-5-chloro-salicylaldehyde | Condensation with an arylacetonitrile |

| Dibenzofuran | 2-Benzyloxy-5-chloro-diaryl ether | Intramolecular C-H arylation |

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. redalyc.org The phenolic hydroxyl group of this compound makes it a suitable precursor for the synthesis of salicylaldehyde-type Schiff bases. The synthesis would first involve the formylation of the this compound to introduce an aldehyde group ortho to the hydroxyl group. The resulting 2-hydroxy-4-chloro-5-benzyloxybenzaldehyde can then be condensed with a variety of primary amines to yield the corresponding Schiff base derivatives.

These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid or base catalysis. beilstein-journals.org The resulting imines are characterized by the presence of a C=N double bond.

The structural characterization of these Schiff bases can be achieved through various spectroscopic techniques. For instance, the formation of the imine bond can be confirmed by the appearance of a characteristic stretching vibration in the IR spectrum and a specific signal in the 13C NMR spectrum. X-ray crystallography can provide definitive information about the molecular structure and conformation in the solid state. rsc.orgmdpi.comresearchgate.netresearchgate.net

A representative synthesis of a Schiff base derivative is outlined below:

Step 1: Formylation of this compound this compound can be formylated using reagents like paraformaldehyde in the presence of a Lewis acid to introduce an aldehyde group.

Step 2: Condensation with a Primary Amine The resulting aldehyde is then reacted with a primary amine (e.g., aniline) in a suitable solvent with catalytic acid to form the Schiff base.

| Reactant 1 | Reactant 2 | Product |

| 2-Hydroxy-4-chloro-5-benzyloxybenzaldehyde | Aniline | N-(2-hydroxy-4-chloro-5-benzyloxybenzylidene)aniline |

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide ligand, which can then coordinate to a variety of metal centers to form organometallic complexes. ajgreenchem.comasrjetsjournal.orgwalisongo.ac.idsbmu.ac.ir The synthesis of these complexes typically involves the reaction of the deprotonated phenol (B47542) with a metal salt in an appropriate solvent.

The nature of the resulting complex will depend on several factors, including the choice of the metal, the stoichiometry of the reactants, and the reaction conditions. Mononuclear or polynuclear complexes can be formed, and the coordination geometry around the metal center can vary.

For example, reaction with a transition metal salt like copper(II) acetate (B1210297) could lead to the formation of a dimeric copper(II) complex with bridging phenoxide ligands. The benzyloxy and chloro substituents would influence the steric and electronic properties of the ligand and, consequently, the structure and reactivity of the metal complex.

The characterization of these organometallic complexes would involve techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the coordination environment of the metal ion.

| Ligand Precursor | Metal Salt | Potential Complex |

| This compound | Copper(II) Acetate | Bis(2-benzyloxy-5-chlorophenolato)copper(II) |

| This compound | Iron(III) Chloride | Tris(2-benzyloxy-5-chlorophenolato)iron(III) |

Stereochemical Considerations in Derivative Synthesis

Stereochemistry plays a crucial role in determining the properties and function of molecules. While this compound itself is achiral, the synthesis of its derivatives can introduce chiral centers, leading to the formation of stereoisomers.

One important consideration is the potential for stereoselective reactions involving the benzylic position of the benzyloxy group. For instance, if a chiral center is introduced into the benzyl (B1604629) group, subsequent reactions could proceed with a degree of stereocontrol.

Furthermore, if this compound is reacted with a chiral reagent, diastereomeric products may be formed. The separation of these diastereomers would be necessary to obtain enantiomerically pure compounds.

In the context of organometallic complexes, the coordination of the phenoxide ligand to a metal center can create a chiral-at-metal complex, especially if other chiral ligands are present in the coordination sphere. The stereochemistry of these complexes can have a profound impact on their catalytic activity or other properties.

Structural Elucidation and Conformational Analysis of Derivatives

The detailed characterization of the synthesized derivatives is essential to confirm their structures and understand their conformational preferences. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts and coupling constants provide valuable information about the electronic environment of the nuclei and the spatial relationships between them. For derivatives of this compound, NMR can be used to confirm the success of synthetic modifications and to study the conformational dynamics in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.orgmdpi.comresearchgate.netresearchgate.net This technique can be used to determine bond lengths, bond angles, and torsion angles, providing detailed insights into the molecular conformation and intermolecular interactions. For Schiff base derivatives and organometallic complexes, X-ray crystallography is particularly valuable for elucidating the coordination geometry and packing in the crystal lattice.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the structures and predict the conformational preferences of the derivatives. These calculations can provide insights into the relative energies of different conformers and help in the interpretation of spectroscopic data.

The combination of these techniques allows for a comprehensive understanding of the structural features of the synthesized derivatives of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been successfully employed to elucidate the solid-state structure of derivatives of this compound, offering insights into bond lengths, bond angles, and intermolecular interactions.

A notable example is the Schiff base compound, (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, synthesized through the condensation reaction of 4-benzyloxy-2-hydroxybenzaldehyde and 2-amino-4-chlorophenol. nih.gov Single-crystal X-ray diffraction analysis of this derivative revealed critical structural features. The molecule adopts an E configuration about the C=N imine bond. nih.gov

Table 1: Crystallographic Data for (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.3407 (5) |

| b (Å) | 9.5618 (3) |

| c (Å) | 11.7616 (4) |

| β (°) | 100.615 (1) |

| Volume (ų) | 1695.72 (10) |

| Z | 4 |

This data is representative of a similar compound, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, as specific unit cell dimensions for the chloro-derivative were not available in the provided search results. nih.gov

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of newly synthesized compounds in various states. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For derivatives of this compound, both ¹H and ¹³C NMR are utilized to confirm the molecular structure.

In the ¹H NMR spectrum of (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, the presence of the imino group (N=CH) is confirmed by a characteristic signal for the azomethine proton in the range of δ 8.5–8.6 ppm. nih.govnih.gov The aromatic protons appear as a multiplet between δ 6.5 and 7.6 ppm, while a singlet corresponding to the hydroxyl proton is observed at approximately δ 13.8–14.0 ppm. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. The imine carbon atom gives a characteristic signal in the range of δ 158–162 ppm. nih.gov Other key signals include the carbon of the benzyloxy group at approximately 70.22 ppm and a series of signals for the aromatic carbons between δ 127.6 and 147.1 ppm. nih.gov

Table 2: Key NMR Data for (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.5–8.6 | Azomethine proton (CH=N) |

| ¹H | 6.5–7.6 | Aromatic protons |

| ¹H | 13.8–14.0 | Hydroxyl proton (OH) |

| ¹³C | 158–162 | Imine carbon (C=N) |

| ¹³C | 70.22 | Benzyloxy carbon (OCH₂) |

| ¹³C | 127.6–147.1 | Aromatic carbons |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific IR and mass spectra for this compound derivatives were not detailed in the provided search results, the characterization of analogous Schiff base compounds typically involves these techniques.

IR spectroscopy would be used to identify key functional groups. A strong absorption band corresponding to the C=N stretching vibration of the imine group would be expected. Additionally, characteristic bands for O-H stretching of the phenolic hydroxyl group, C-O stretching of the ether linkage, and C-Cl stretching would be anticipated.

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its molecular formula and structural integrity. The molecular ion peak would be expected to correspond to the chemical formula C₂₀H₁₆ClNO₂.

Investigation of Biological Activities and Structure Activity Relationships Sar for 2 Benzyloxy 5 Chlorophenol Derivatives Excluding Clinical Data

Antimicrobial and Antifungal Activity Studies (In Vitro)

The presence of a phenolic hydroxyl group combined with a halogen substituent suggests a potential for antimicrobial and antifungal efficacy. The bulky benzyloxy group can further modify this activity by influencing properties like lipophilicity, which affects the compound's ability to penetrate microbial cell membranes.

Derivatives of chlorophenol have been investigated for their activity against a range of pathogenic microbes. The antimicrobial efficacy is often dependent on the position and number of chlorine atoms on the phenol (B47542) ring. For instance, studies on related phenolic compounds have demonstrated that hydrophobic groups, such as a benzyloxy group, linked to an aryl moiety can deliver prominent antibacterial activity mdpi.com.

Research on chiral propanoic acid derivatives bearing a substituted phenoxyl side chain showed that compounds with hydrophobic substitutes like para-benzyloxy exhibited excellent activity against screened Gram-positive and Gram-negative bacteria xjtlu.edu.cn. While specific data for 2-Benzyloxy-5-chlorophenol is limited, the structure-activity relationships of similar compounds suggest potential efficacy. For example, various phenolic derivatives have been tested against common bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of Phenolic Derivatives

| Compound Type | Target Organism | Activity Measurement | Result |

| Valine-derived 1,3-oxazole | Candida albicans | Growth Inhibition | Active |

| N-acyl-α-amino acid derivative | Staphylococcus aureus | MIC | 125 µg/mL mdpi.com |

| N-acyl-α-amino acid derivative | Bacillus subtilis | MIC | 125 µg/mL mdpi.com |

| Benzylic 1,2,3-triazole derivative | Rhizopus oryzae | MIC | More potent than Itraconazole scielo.org.mx |

| Phenolic acids | E. coli (Gram-negative) | Log Reduction | Generally less effective than against Gram-positive strains mdpi.com |

| Phenolic acids | S. epidermidis (Gram-positive) | Log Reduction | Effective, efficacy varies with structure mdpi.com |

This table is illustrative of activities found in related phenolic structures to infer the potential of this compound derivatives.

Generally, phenolic compounds are more effective against Gram-positive bacteria than Gram-negative bacteria, a trend attributed to differences in the outer membrane structure mdpi.com. The antifungal potential of related structures is also significant, with benzoxazole (B165842) derivatives, for example, being explored as templates for new antifungal drugs against Candida species nih.gov.

The coordination of phenolic ligands with metal ions can significantly enhance their biological activity. This enhancement is often attributed to the chelation theory, which suggests that the positive charge of the metal ion is partially shared with the donor atoms of the ligand, increasing the lipophilicity of the complex. This increased lipid solubility allows the complex to penetrate the lipid layer of the microbial membrane more easily, thereby augmenting its activity.

Studies on various Schiff base and hydrazone ligands, which often incorporate phenolic moieties, have consistently shown that their metal complexes (e.g., with Copper(II), Zinc(II), Iron(III), Cobalt(II)) exhibit greater antimicrobial action against bacterial and fungal strains compared to the free ligands. semanticscholar.orgnih.govresearchgate.net

Copper (Cu(II)) Complexes : Copper complexes with sulfonamide ligands containing heterocyclic rings have demonstrated greater antimicrobial activity against both Gram-positive and Gram-negative bacteria than the free sulfonamides semanticscholar.org. The mechanism can involve interference with essential biosynthetic pathways in the bacteria semanticscholar.org.

Zinc (Zn(II)) Complexes : Zinc complexes have shown potent antifungal activities, in some cases multiple times higher than the standard drug fluconazole (B54011) against strains like Candida albicans and Aspergillus niger semanticscholar.orgmdpi.com. The geometry of the zinc complex can significantly influence its antimicrobial potency semanticscholar.orgnih.gov.

Iron (Fe(III)) Complexes : Iron(III) can act as an efficient carrier for bioactive ligands, increasing their concentration inside target microbial cells and thus enhancing their activity semanticscholar.orgnih.gov. This strategy has been effective in developing agents against Mycobacterium tuberculosis semanticscholar.orgnih.gov.

The formation of a metal complex with a this compound derivative would likely lead to a more potent antimicrobial agent by facilitating its transport into microbial cells.

Antioxidant Capacity Assessments of Derivatives

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound derivatives would be influenced by the electronic effects of the substituents on the phenol ring.

Research on related bromophenol derivatives provides insight into structure-activity relationships. The antioxidant potential is often evaluated using assays such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging, and metal-reducing power (FRAP and CUPRAC) nih.gov.

Mechanism : The primary mechanism involves the donation of the hydrogen atom from the phenolic -OH group. The resulting phenoxyl radical is stabilized by resonance. The chlorine atom and the benzyloxy group would modulate the stability of this radical and the bond dissociation enthalpy of the O-H bond.

Studies on other chlorophenols have shown they can participate in reactions involving reactive oxygen species (ROS), and their toxicological profiles are sometimes linked to the generation of oxidative stress nih.gov. Conversely, the ability to scavenge radicals could impart a protective antioxidant effect. For instance, the toxicity of 2-amino-5-chlorophenol (B1209517) was found to involve free radical generation, and this cytotoxicity could be reduced by antioxidants like ascorbate (B8700270) or glutathione (B108866) nih.gov. This suggests that the chlorophenol structure is redox-active.

Table 2: Antioxidant Activity Profile of Related Phenolic Structures

| Assay | Compound Type | Observation |

| DPPH Radical Scavenging | Benzylic Bromophenols | Activity varies with substitution pattern; some derivatives show IC50 values comparable to standard antioxidants like BHT and BHA nih.gov. |

| Ferric Reducing Antioxidant Power (FRAP) | Benzylic Bromophenols | Demonstrated efficient Fe³⁺ reducing capability nih.gov. |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | Benzylic Bromophenols | Showed effective Cu²⁺ reducing capability nih.gov. |

Cytotoxicity Studies (In Vitro)

The potential of phenolic compounds to exhibit cytotoxic effects against cancer cells is an area of active investigation. The structural features of this compound derivatives could contribute to selective toxicity toward tumor cells.

Various derivatives of phenols, chlorophenols, and compounds with benzyloxy groups have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

For example, polyprenylated benzoylphloroglucinols, a class of complex phenols, have shown significant cytotoxicity against KB, Hela S3, and Hep G2 cancer cells, with IC50 values sometimes lower than 10 μM nih.gov. Structure-activity relationship studies in that class revealed that cyclization of a side chain could enhance cytotoxic properties nih.gov. Similarly, chalcone (B49325) derivatives containing a chlorine atom have been investigated for their impact on human breast cancer cells (MCF-7 and MDA-MB-231) researchgate.net.

Table 3: Representative Cytotoxicity of Related Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) |

| Polyprenylated Benzoylphloroglucinol (Garciyunnanin L) | KB (Oral Epidermoid Carcinoma) | 2.37 |

| Polyprenylated Benzoylphloroglucinol (Garciyunnanin L) | Hela S3 (Cervical Cancer) | 5.31 |

| Polyprenylated Benzoylphloroglucinol (Garciyunnanin L) | Hep G2 (Liver Cancer) | 8.02 nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | 0.81 (µg/mL) nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast Cancer) | 1.82 (µg/mL) nih.gov |

| Aminobenzylnaphthol derivative | Caco-2 (Colorectal Adenocarcinoma) | 94 (24h exposure) semanticscholar.org |

This table presents data from structurally related compounds to illustrate the potential cytotoxic activity of this compound derivatives.

The cytotoxic effects of phenolic derivatives against cancer cells can be mediated by several molecular mechanisms. These often involve the induction of oxidative stress and subsequent programmed cell death (apoptosis).

Key mechanisms identified in related synthetic derivatives include:

Induction of Apoptosis : Many cytotoxic compounds trigger the intrinsic or extrinsic pathways of apoptosis. This can involve the activation of the caspase cascade, cleavage of poly [ADP-ribose] polymerase (PARP), and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins nih.gov.

Cell Cycle Arrest : Some derivatives can arrest cancer cells at specific phases of the cell cycle, such as the G2/M phase, preventing them from proliferating nih.gov.

Generation of Reactive Oxygen Species (ROS) : An increase in intracellular ROS levels can lead to oxidative damage to critical cellular components like DNA, lipids, and proteins, ultimately causing cell death nih.gov. Chlorophenols, in particular, have been associated with oxidative stress, which is believed to play a role in their hepatotoxicity and potential carcinogenicity nih.gov.

DNA Damage : The generation of ROS and nitric oxide (NO) can activate pathways (e.g., involving p53) that lead to DNA damage in cancer cells, triggering apoptosis nih.gov.

The specific mechanism for a this compound derivative would depend on its precise structure and its interaction with cellular targets.

Enzyme and Receptor Interaction Studies (Molecular Mechanisms)

The molecular mechanisms underlying the biological effects of this compound derivatives have been explored through targeted enzyme and receptor interaction studies. These investigations focus on how these compounds bind to and modulate the function of specific biological targets at a molecular level.

Inhibition of Key Biological Enzymes (e.g., MAO-B, DHFR, 5-Lipoxygenase)

Research into the enzymatic inhibition profile of benzyloxy-containing compounds has shown significant activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibition:

Derivatives incorporating a benzyloxy pharmacophore have been identified as potent, selective, and reversible inhibitors of human MAO-B (hMAO-B). nih.govnih.gov Studies on benzyloxy chalcones and isatin-based benzyloxybenzene derivatives demonstrate that these molecules inhibit the hMAO-B isoform more effectively than the hMAO-A isoform. nih.govnih.gov

For instance, a series of fifteen benzyloxy ortho/para-substituted chalcones showed strong inhibitory actions against hMAO-B, with the most potent compound, a thiophene-substituted derivative (B10), exhibiting an IC₅₀ value of 0.067 µM. nih.gov Similarly, isatin-based derivatives showed profound MAO-B inhibition, with compound ISB1 displaying an IC₅₀ of 0.124 ± 0.007 μM and a Kᵢ value of 0.055 ± 0.010 μM. nih.gov The inhibition by these derivatives was determined to be competitive and reversible in nature. nih.govnih.gov

| Compound Series | Representative Compound | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (SI) for MAO-B | Inhibition Type |

|---|---|---|---|---|---|

| Benzyloxy Chalcone | B10 | 0.067 | 0.030 ± 0.001 | 504.791 | Reversible |

| Benzyloxy Chalcone | B15 | 0.120 | 0.033 ± 0.001 | 287.600 | Reversible |

| Isatin-Benzyloxybenzene | ISB1 | 0.124 ± 0.007 | 0.055 ± 0.010 | >80.64 | Competitive, Reversible |

| Isatin-Benzyloxybenzene | ISFB1 | 0.135 ± 0.002 | 0.069 ± 0.025 | 5.02 | Competitive, Reversible |

No specific research findings were identified for the inhibition of Dihydrofolate Reductase (DHFR) or 5-Lipoxygenase by this compound derivatives in the reviewed literature.

Agonist/Antagonist Activity at Specific Receptors (e.g., Adenosine (B11128) A1 Receptor)

While the adenosine A1 receptor is a significant drug target for various conditions, the available scientific literature did not provide specific data on the agonist or antagonist activities of compounds directly derived from the this compound scaffold at this receptor. nih.govnih.gov

Molecular Docking and Binding Affinity Analysis with Target Proteins

Molecular docking studies have been instrumental in elucidating the binding modes of benzyloxy derivatives within the active site of MAO-B. These computational analyses reveal key interactions that stabilize the enzyme-inhibitor complex.

For benzyloxy chalcone derivatives, docking studies showed that the compounds bind effectively to the active site of the hMAO-B enzyme. nih.gov The stability of these complexes is attributed to π-π stacking interactions. nih.gov The binding energies, calculated using the MM-GBSA method, for the two most potent compounds (B10 and B15) were -74.57 kcal/mol and -87.72 kcal/mol, respectively, indicating strong and favorable binding. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Non-Covalent Interactions Governing Molecular Recognition (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)

The biological action and properties of compounds like this compound are largely dependent on a variety of non-covalent interactions. nih.gov These forces, although individually weak, collectively contribute to the strong and selective binding required for molecular recognition. researchgate.net The primary non-covalent interactions at play for these derivatives include hydrogen bonds, halogen bonds, and π-π interactions. Understanding the presence, hierarchy, and energetics of these different interactions is vital for designing more specific and active molecules. nih.gov Modern theoretical and analytical tools, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are instrumental in elucidating the role of these intermolecular forces in supramolecular assemblies and biological systems. nih.gov

Hydrogen Bonding

Hydrogen bonds are among the most well-recognized non-covalent interactions in structural chemistry and biology. nih.gov In this compound derivatives, the phenolic hydroxyl (-OH) group is a key functional group for forming hydrogen bonds. It can act as a hydrogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on a biological target.

Studies on related chlorophenol structures highlight the significance of this interaction. The inductive effect of the chloro group polarizes the O-H bond, making the hydroxyl proton more acidic and thus a stronger hydrogen bond donor compared to an unsubstituted phenol. core.ac.uk This enhanced hydrogen bonding capability can lead to stronger interactions with target receptors.

Furthermore, the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. In the solid state, chlorophenols are known to form extensive O-H···O hydrogen-bonding networks, which are crucial for their crystal packing. nih.govwhiterose.ac.uk In a biological context, this dual donor-acceptor capability allows for versatile and specific interactions within a receptor's binding pocket, contributing significantly to the molecule's affinity and selectivity. The equilibrium between molecular (O—H⋯N) and ion-pair (O⁻⋯H—N⁺) hydrogen bonds has been observed in complexes of phenol derivatives, indicating the nuanced nature of these interactions. rsc.org

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com In this compound, the chlorine atom on the phenol ring can participate in halogen bonds. This occurs due to the formation of a "σ-hole," an electron-deficient region on the halogen atom opposite the C-Cl covalent bond, which can interact favorably with a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom, or a π-electron system). mdpi.com

Crystal structure analyses of dihalogenated phenols have revealed the presence of distinct types of halogen interactions:

Type I: These interactions are characterized by C−X···X−C angles of equal magnitude (θ₁ ≈ θ₂), driven by symmetry rather than specific bonding.

Type II: These interactions feature a C−X···X angle (θ₁) of approximately 180° and another (θ₂) of about 90°, which is indicative of a true halogen bond where the σ-hole of one halogen interacts with the negative equatorial belt of another. nih.gov

Studies on compounds like 3,4-dichlorophenol (B42033) demonstrate that both Type I and Type II Cl···Cl interactions can coexist and play a major role in the structural organization. nih.gov The propensity of a halogen to form these bonds can influence the crystal packing and, by extension, the molecular recognition at a binding site. The electrophilic character of the halogen is clearly evident in its ability to form contacts with oxygen atoms (Br···O), which can be preferred over other halogen interactions. nih.gov This ability to form specific, directional halogen bonds adds another layer of interaction potential for this compound derivatives, contributing to their binding affinity with biological targets.

π-π Interactions

The presence of two aromatic rings—the substituted chlorophenol ring and the benzyl (B1604629) ring—in this compound makes π-π interactions a significant factor in molecular recognition. mdpi.com These interactions arise from the attractive, non-covalent forces between π-electron systems. They can manifest in several geometries, including:

π-π Stacking: A face-to-face arrangement of the aromatic rings.

T-shaped (or edge-to-face): Where the edge of one aromatic ring points towards the face of another. researchgate.net

These interactions are crucial for the binding of ligands to protein active sites, often involving aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net The strength of π-π stacking is influenced by electrostatic and dispersion forces between the aromatic rings. scirp.org In the crystal structure of related compounds, weak π-π interactions have been observed with specific centroid-centroid distances, indicating their role in stabilizing the molecular conformation. researchgate.net

The benzyloxy moiety is a versatile side chain implicated in the therapeutic potential of many compounds, and its ability to engage in these π-system interactions is a key part of its function. researchgate.net The orchestrated cooperation of these weak π-interactions, along with hydrogen and halogen bonds, is essential for achieving strong and selective molecular recognition. researchgate.netresearchgate.net

Interactive Data Table: Examples of Non-Covalent Interaction Geometries

| Interaction Type | Interacting Groups | Typical Distance (Å) | Angular Dependence |

| Hydrogen Bond | Phenolic O-H ··· O/N (Acceptor) | 2.7 - 3.3 | Highly Directional (~180°) |

| Halogen Bond (Type II) | C-Cl ··· O/N/π-system | 3.0 - 3.5 | Highly Directional (~180°) |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | 3.4 - 3.8 | Parallel Displaced |

| C-H···π Interaction | C-H ··· Aromatic Ring Face | ~3.5 | Directional |

Computational Chemistry and Molecular Modeling of 2 Benzyloxy 5 Chlorophenol and Its Analogues

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is fundamental to understanding the three-dimensional arrangement of atoms in a molecule, which dictates its physical and chemical properties. Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule.

For analogues of 2-benzyloxy-5-chlorophenol, such as Schiff base derivatives, geometry optimization is often performed using Density Functional Theory (DFT) methods, with basis sets like 6-311+G(d) providing a good balance between accuracy and computational cost. uaic.ro The results of these calculations are frequently compared with experimental data from X-ray crystallography to validate the computational model. Studies on related structures show that the optimized bond lengths and angles are generally in good agreement with experimental crystallographic data, with deviations often being minimal. uaic.ro

A key feature in the conformation of these types of molecules is their non-planar nature. For instance, in the Schiff base derivative (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, the molecule is non-planar, with the central benzene (B151609) ring forming significant dihedral angles with the outer phenyl rings (6.63(9)° and 63.95(9)°). uaic.ro Similarly, in (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol, the central benzene ring is inclined to the two outer benzene rings by 53.52 (11)° and 49.91 (12)°. nih.gov This twisting is a result of steric hindrance and the optimization of electronic interactions within the molecule.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a this compound Analogue

Data for (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol

| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP/6-311+G(d)) |

|---|---|---|---|

| Bond Length | C=N | 1.277(2) Å | ~1.30 Å |

| Bond Angle | C1–N1–C7 | 121.88(14)° | ~122° |

| Torsion Angle | C1–N1–C7–C8 | -178.97(16)° | -179.27° |

Source: uaic.ro

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are essential for determining the distribution of electrons and identifying sites susceptible to electrophilic or nucleophilic attack.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/2η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

In a study on 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, a related compound, these electronic properties were analyzed using DFT at the B3LYP/6-311++G(d,p) level to evaluate the compound's chemical stability and reactive sites. healthinformaticsjournal.com Such analyses are critical for understanding the molecule's potential interactions in biological systems or materials applications.

Table 2: Representative Global Chemical Descriptors Calculated for an Analogue

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.20 |

| LUMO Energy (ELUMO) | - | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Electronegativity (χ) | (I+A)/2 | 4.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.175 |

| Chemical Softness (S) | 1/2η | 0.230 |

| Electrophilicity Index (ω) | χ²/2η | 3.72 |

Note: Values are representative and depend on the specific molecule and computational method.

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods are widely used to predict the first-order hyperpolarizability (β), a key indicator of a molecule's potential for second-harmonic generation (SHG). scihorizon.com

Derivatives of benzophenone, the core structure of which is related to this compound, are known to exhibit significant NLO properties. scihorizon.comdoi.org The presence of electron-donating groups (like hydroxyl and benzyloxy) and an electron-withdrawing framework can lead to a large dipole moment and enhanced hyperpolarizability. DFT calculations on related molecules, such as 2-amino-5-chlorobenzophenone, have shown that intramolecular charge transfer and hydrogen bonding can significantly enhance the NLO response, suggesting that these materials have potential for use in NLO devices. scihorizon.com

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions are the non-covalent forces that dictate how molecules arrange themselves in the solid state, influencing properties like crystal packing, melting point, and solubility.

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in the supramolecular assembly of phenolic compounds. In analogues of this compound, both intramolecular and intermolecular hydrogen bonds are observed.

Intramolecular O–H···N or O–H···O hydrogen bonds are a common feature in Schiff base derivatives. uaic.ronih.gov These interactions lead to the formation of a stable six-membered ring, often referred to as an S(6) ring motif. uaic.ronih.gov This intramolecular bond can influence the planarity and electronic properties of the molecule. In some cases, weak intermolecular hydrogen bonds, such as C–H···Cl interactions, can link molecules into chains or more complex networks in the crystal lattice. nih.gov The presence of weak intramolecular hydrogen bonding has also been investigated in simple 2-halophenols, with studies suggesting its existence in 2-chlorophenol. rsc.org

C-H…π and N-H…π interactions are weaker non-covalent forces where a C-H or N-H bond acts as a hydrogen donor and a π-system (like a benzene ring) acts as the acceptor. These interactions are significant in stabilizing crystal structures and influencing molecular conformation.

While this compound itself lacks an N-H bond, its analogues, particularly Schiff bases or amide derivatives, can feature N-H…π interactions. These interactions, though weaker than conventional hydrogen bonds, are energetically favorable and contribute to the stability of protein structures and synthetic molecular assemblies. nih.gov The stabilizing energy of N-H…π interactions can range from -1.98 to -9.24 kcal/mol, making them a significant factor in molecular recognition and design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new or untested chemicals based on the data of structurally similar compounds.

Predictive Modeling for Biological Activity and Other Properties

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, predictive insights can be gleaned from studies on analogous compounds, such as chlorophenols and benzyl (B1604629) alcohols. For instance, QSAR studies on chlorophenols often reveal that toxicity is significantly influenced by hydrophobicity (logP) and electronic parameters. It is plausible that the benzyloxy substituent of this compound would significantly increase its lipophilicity, a key determinant in cellular uptake and interaction with biological membranes.

To illustrate the potential application of predictive modeling, a hypothetical QSAR model for the antimicrobial activity of a series of benzyloxyphenol analogues is presented below. This model is based on the general principles of QSAR, where descriptors such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), and steric parameters are used to predict biological response.

Table 1: Hypothetical QSAR Model for Predicted Antimicrobial Activity of this compound Analogues

| Compound | LogP | Electronic Descriptor (σ) | Steric Descriptor (Es) | Predicted Activity (pMIC) |

| This compound | 4.5 | 0.23 | -1.5 | 5.8 |

| Analogue 1 (4-fluoro) | 4.2 | 0.06 | -1.2 | 5.5 |

| Analogue 2 (3-methyl) | 4.8 | -0.07 | -1.8 | 6.1 |

| Analogue 3 (4-nitro) | 4.0 | 0.78 | -1.1 | 5.2 |

Note: The data in this table is illustrative and generated for demonstrative purposes based on established QSAR principles. It does not represent experimentally validated results.

Prediction of Metabolic Pathways and Products (In Silico Approaches)

The metabolic fate of a xenobiotic compound is a critical factor in determining its efficacy and potential toxicity. In silico tools for metabolism prediction have become indispensable in the early stages of drug discovery and chemical safety assessment. These tools utilize knowledge-based systems, machine learning algorithms, and quantum mechanical calculations to predict the likely sites of metabolism and the resulting metabolites.

For this compound, several metabolic pathways can be predicted based on its chemical structure. The primary sites for metabolism are likely to be the aromatic rings and the benzylic ether linkage. Common metabolic reactions for such compounds include hydroxylation, O-dealkylation, and conjugation.

Predicted Phase I Metabolic Reactions:

Aromatic Hydroxylation: The unsubstituted positions on both the chlorophenol and benzyl rings are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.

O-Dealkylation (Ether Cleavage): The benzylic ether bond can be cleaved, leading to the formation of 5-chlorophenol and benzoic acid (which can be further metabolized). This is a common metabolic pathway for aryl ethers.

Benzylic Hydroxylation: The methylene (B1212753) bridge of the benzyl group can undergo hydroxylation.

Predicted Phase II Metabolic Reactions:

The phenolic hydroxyl group and any newly formed hydroxyl groups from Phase I metabolism can undergo conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion.

Table 2: Predicted Metabolites of this compound

| Metabolite ID | Predicted Metabolic Reaction | Predicted Structure |

| M1 | Aromatic Hydroxylation (on chlorophenol ring) | 2-Benzyloxy-5-chloro-x-hydroxyphenol |

| M2 | Aromatic Hydroxylation (on benzyl ring) | 2-(x-hydroxybenzyloxy)-5-chlorophenol |

| M3 | O-Dealkylation | 5-Chlorophenol |

| M4 | O-Dealkylation | Benzaldehyde (B42025) (further oxidized to Benzoic Acid) |

| M5 | Benzylic Hydroxylation | (5-Chloro-2-hydroxyphenyl)(phenyl)methanol |

| M6 | Glucuronide Conjugate | 2-Benzyloxy-5-chlorophenyl glucuronide |

| M7 | Sulfate Conjugate | 2-Benzyloxy-5-chlorophenyl sulfate |

Note: The positions of hydroxylation (denoted by 'x') can vary. The structures are predicted based on common metabolic pathways for similar chemical moieties.

Software tools like BioTransformer can be utilized to generate these predictions. biotransformer.camacinchem.orgnih.gov These programs analyze the chemical structure and apply a set of biotransformation rules derived from extensive experimental data to predict the likely metabolites. biotransformer.camacinchem.orgnih.gov The predictions from these in silico tools provide valuable hypotheses for guiding experimental metabolite identification studies.

Advanced Analytical Methodologies for Research on 2 Benzyloxy 5 Chlorophenol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Benzyloxy-5-chlorophenol, enabling its separation from complex mixtures and the assessment of its purity. These methods are crucial in both synthetic chemistry and trace analysis contexts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used techniques for the analysis of phenolic compounds, including this compound.

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. For phenols, analysis can be performed directly or after a derivatization step to increase volatility and improve peak shape. A flame ionization detector (FID) is commonly used for underivatized phenols, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds like this compound, especially after derivatization. epa.gov Coupling GC with mass spectrometry (GC-MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile method for separating non-volatile or thermally sensitive compounds. For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. redalyc.org A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer. nih.govimpactfactor.org Detection is often achieved using a UV-Vis detector, as the aromatic rings in this compound absorb UV light. redalyc.orgnih.gov HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and structural confirmation.

Capillary Column Gas Chromatography

Modern GC analysis almost exclusively employs open-tubular capillary columns over older packed columns due to their vastly superior resolution, efficiency, and speed of analysis. epa.gov The choice of the stationary phase coated on the inner wall of the capillary column is the most critical factor for achieving a successful separation. greyhoundchrom.comsigmaaldrich.com

For the analysis of substituted phenols, a non-polar or intermediate-polarity column is often selected. sigmaaldrich.comfujifilm.com A common choice is a column with a stationary phase made of 5% phenyl-polysiloxane, which separates compounds based on a combination of boiling point and polarity differences. fujifilm.com The use of dual-column systems, where the sample is split between two capillary columns of different polarities, can provide more robust identification and help resolve co-eluting compounds. epa.govnih.gov

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further studies, such as for use as an analytical standard or for biological testing, preparative chromatography is employed. This technique is an extension of analytical chromatography, designed to isolate and purify larger quantities of a target compound from a mixture. springernature.com

Preparative HPLC is a widely used method for purifying phenolic compounds. springernature.commdpi.com The process involves scaling up an analytical HPLC method by using a larger column with a greater amount of stationary phase and injecting a more concentrated sample solution. springernature.com The fractions containing the purified compound are collected as they elute from the column. Other techniques like High-Speed Counter-Current Chromatography (HSCCC) have also proven effective for the preparative isolation of various polyphenols from crude extracts, yielding high-purity compounds identified by HPLC and NMR. nih.govnih.govresearchgate.net

Spectroscopic Techniques for Structural Characterization

Once a pure sample of this compound is obtained, spectroscopic techniques are used to confirm its molecular structure. These methods probe the molecule's interaction with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H (proton) and ¹³C NMR experiments provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzyloxy group (the methylene (B1212753) bridge and its attached phenyl ring) and the substituted chlorophenol ring. Protons on a carbon adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4–4.5 ppm range. libretexts.orgpressbooks.pub The ¹³C NMR spectrum provides complementary information, with carbon atoms bonded to the electronegative oxygen and chlorine atoms exhibiting characteristic downfield shifts. Ether carbons typically absorb in the 50-80 ppm range. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | ~5.0 - 6.0 | Singlet (broad) |

| -CH₂- (benzyl) | ~5.1 | Singlet |

| Phenyl H (benzyl group) | ~7.3 - 7.5 | Multiplet |

| Aromatic H (chlorophenol ring) | ~6.8 - 7.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (benzyl) | ~71 |

| Aromatic C-Cl | ~125 |

| Aromatic C-O (Phenol) | ~152 |

| Aromatic C-O (Ether) | ~155 |

| Aromatic C-H (chlorophenol ring) | ~115 - 130 |

| Phenyl C (benzyl group) | ~127 - 136 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups.

The IR spectrum of this compound would display key absorption bands confirming its structure. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C-O stretching vibration of the aryl ether linkage gives a strong, characteristic absorption, typically between 1200 and 1300 cm⁻¹. spectroscopyonline.com Other significant peaks would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450–1600 cm⁻¹ region. libretexts.org The C-Cl bond stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1300 |

| Phenol C-O | Stretch | 1150 - 1250 |

| Aromatic C=C | Stretch (in-ring) | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS and GC/MS)

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structure of compounds. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture. For this compound, GC/MS is an indispensable tool for both qualitative identification and quantitative analysis.

In a typical GC/MS analysis, the compound is first vaporized and separated from other substances on a chromatographic column. The separated molecules then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process causes the parent molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of a chlorine atom, this peak would be accompanied by a characteristic isotopic peak ([M+2]⁺) with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond. This would result in prominent fragment ions, such as the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety and a chlorophenoxy radical or related ions. The selection of specific parent and product ions is crucial for developing high-sensitivity methods using tandem mass spectrometry (GC-MS/MS). nih.gov This technique enhances selectivity and lowers detection limits by monitoring specific fragmentation transitions, which is essential for trace analysis in complex matrices like environmental samples. thermofisher.comresearchgate.net

Table 1: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure/Fragment | Significance |

| 234/236 | [C₁₃H₁₁ClO]⁺ | Molecular Ion ([M]⁺) and Isotope Peak ([M+2]⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from Benzyl group) |

| 143/145 | [C₆H₄ClO]⁺ | Chlorophenoxy ion (loss of benzyl radical) |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion or Benzyl alcohol cation |

| 77 | [C₆H₅]⁺ | Phenyl ion |

Note: This table is predictive and based on common fragmentation patterns of related structures.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantitative analysis and for providing information about the electronic structure of a molecule, especially those containing chromophores like aromatic rings.

The this compound molecule contains two primary chromophores: the substituted chlorophenyl ring and the benzyl ring. These aromatic systems give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The UV-Vis spectrum of 2-chlorophenol, a related structure, shows distinct absorption maxima that can be influenced by the solvent. researchgate.netnist.gov Similarly, the spectrum of this compound would exhibit absorption bands corresponding to π → π* electronic transitions within the aromatic rings.

The position and intensity of the absorption maxima (λmax) can be affected by the solvent environment. researchgate.net Polar solvents can interact with the molecule and alter the energy levels of the electronic orbitals, potentially causing a shift in the absorption wavelength (solvatochromism). For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax, following the Beer-Lambert law.

Table 2: Typical UV Absorption Maxima for Related Phenolic Compounds

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 2-Chlorophenol | Methanol | ~220 | ~275 |

| 2-Chlorophenol | DMSO | ~225 | ~280 |

| 4-Chlorophenol (B41353) | Water | ~225 | ~280 |

| Phenol | Water | ~210 | ~270 |

Data is representative and sourced from studies on related chlorophenols. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Analysis

The analysis provides detailed data on the unit cell dimensions (the basic repeating unit of the crystal) and the symmetry of the crystal, described by its space group. For this compound, XRD would reveal the spatial arrangement of the benzyl and chlorophenol rings relative to each other, including the dihedral angle between the two aromatic planes, which is a key conformational feature.

Single-Crystal X-ray Diffraction for Polymorph Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. Single-crystal X-ray diffraction is the gold standard for identifying and characterizing polymorphs. researchgate.net